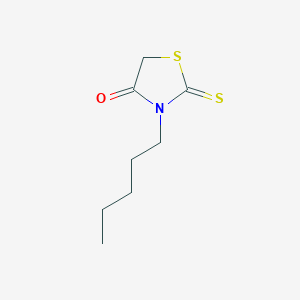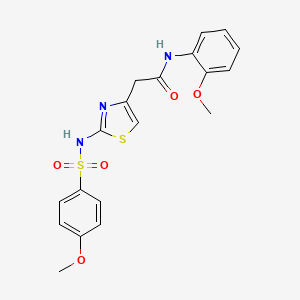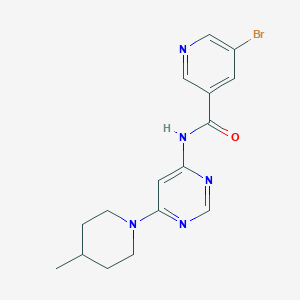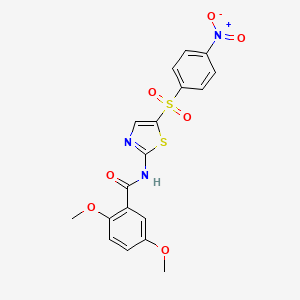
9-Ethyl-N-methyl-9H-carbazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-N-methyl-9H-carbazol-3-amine, also known as 3-Amino-9-ethylcarbazole (AEC), is a chemical compound commonly used as a chromogenic substrate in immunohistochemistry . It is specifically used for visualizing sections stained with HRP-conjugated secondary antibodies .
Molecular Structure Analysis
The molecular formula of 9-Ethyl-N-methyl-9H-carbazol-3-amine is C14H14N2 . Its molecular weight is 210.2744 g/mol . The IUPAC Standard InChI is InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2,15H2,1H3 .Chemical Reactions Analysis
As a chromogenic substrate in immunohistochemistry, 9-Ethyl-N-methyl-9H-carbazol-3-amine undergoes a chromogenic oxidation reaction catalyzed by HRP . This reaction forms a red water-insoluble precipitate in situ, visualizing the location of the antigen detected by the HRP-conjugated antibody .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
9-Ethyl-N-methyl-9H-carbazol-3-amine: has been utilized in the development of blue phosphorescent materials for OLEDs. A study has shown that when this compound is used as a dopant in conjunction with other carbazole derivatives, it can significantly enhance the quantum efficiency and brightness of OLEDs . This application is particularly promising for the advancement of display and lighting technologies.
Photoluminescent Materials
The compound’s ability to form complexes with metals like Pt(II) ions has been exploited to create materials that exhibit bright sky-blue emissions. These photoluminescent materials have potential applications in the development of new lighting systems and display technologies .
Quantum Efficiency Enhancement
In coordination with metals, 9-Ethyl-N-methyl-9H-carbazol-3-amine has been shown to improve the quantum efficiency of photoluminescent materials. This is crucial for the development of high-performance photonic devices, including sensors and lasers .
Chemical Synthesis
The compound serves as a building block in the synthesis of various complex molecules. Its structure allows for the creation of a wide range of derivatives, which can be used in different chemical reactions and processes .
Fungicide Research
Although not directly related to 9-Ethyl-N-methyl-9H-carbazol-3-amine , carbazole derivatives have been investigated for their fungicidal properties. This suggests potential applications in agriculture and plant protection, where such compounds could be used to develop new types of fungicides .
Coordination Chemistry
The compound’s ability to act as a ligand and form stable complexes with metal ions opens up possibilities in coordination chemistry. This can lead to the creation of novel catalysts and materials with unique properties .
Material Science
Due to its luminescent properties, 9-Ethyl-N-methyl-9H-carbazol-3-amine can be used in the field of material science to develop new types of materials with specific optical characteristics .
Pharmaceutical Research
Carbazole derivatives are known to possess various biological activities. While there is no direct evidence yet for 9-Ethyl-N-methyl-9H-carbazol-3-amine , it could potentially be used in pharmaceutical research to develop new therapeutic agents .
Mecanismo De Acción
Target of Action
It is known that the compound has high electron mobility and other beneficial electronic properties .
Mode of Action
It is known to interact with its targets through its high electron mobility
Biochemical Pathways
It is known that the compound is used as a starting material for the synthesis of other organic compounds .
Result of Action
It is known that the compound has potential applications in organic electronic devices such as organic light emitting diodes (oleds) and organic solar cells due to its high electron mobility .
Action Environment
It is known that the compound is stable under normal storage conditions .
Safety and Hazards
Propiedades
IUPAC Name |
9-ethyl-N-methylcarbazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-3-17-14-7-5-4-6-12(14)13-10-11(16-2)8-9-15(13)17/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXNETSCJSQSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-N-methyl-9H-carbazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2780518.png)


![Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2780523.png)




![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)



![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)
